4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide
Overview
Description
SU0268 is a small-molecule inhibitor known for its selective inhibition of the enzyme 8-oxoguanine DNA glycosylase 1. This enzyme is responsible for excising oxidized bases from DNA, particularly 8-oxo-7,8-dihydroguanine, which is a common lesion caused by reactive oxygen species. The inhibition of this enzyme by SU0268 has significant implications in the regulation of inflammatory responses and the treatment of diseases associated with oxidative DNA damage .
Preparation Methods
The synthesis of SU0268 involves the optimization of a tetrahydroquinoline scaffold. The synthetic route includes several key steps:
Initial Screening: A PubChem-annotated library was screened using a fluorogenic 8-oxo-7,8-dihydroguanine excision assay, resulting in multiple validated hit structures.
Optimization: The tetrahydroquinoline scaffold was optimized over five regions of the structure, ultimately yielding the amidobiphenyl compound SU0268.
Binding Studies: Surface plasmon resonance studies confirmed that SU0268 binds to the enzyme both in the absence and presence of DNA.
Chemical Reactions Analysis
SU0268 primarily undergoes non-covalent interactions with its target enzyme, 8-oxoguanine DNA glycosylase 1. The compound is selective for inhibiting this enzyme over multiple other repair enzymes, including other base excision repair enzymes. The major product formed from this interaction is the accumulation of 8-oxo-7,8-dihydroguanine in DNA, as the enzyme’s activity is inhibited .
Scientific Research Applications
SU0268 has several important applications in scientific research:
Chemistry: It serves as a tool to study the role of 8-oxoguanine DNA glycosylase 1 in various biochemical pathways.
Biology: The compound is used to investigate the biological effects of oxidative DNA damage and the cellular responses to such damage.
Industry: The compound can be used in the development of new drugs targeting oxidative DNA damage and inflammation
Mechanism of Action
SU0268 exerts its effects by selectively inhibiting the enzyme 8-oxoguanine DNA glycosylase 1. This inhibition prevents the excision of oxidized bases from DNA, leading to the accumulation of 8-oxo-7,8-dihydroguanine. The compound’s anti-inflammatory effects are mediated through the KRAS–ERK1–NF-κB signaling pathway and the mitochondrial DNA–cGAS–STING–IRF3–IFN-β axis, which decreases bacterial loads and halts disease progression .
Comparison with Similar Compounds
SU0268 is unique in its high selectivity and potency for inhibiting 8-oxoguanine DNA glycosylase 1. Similar compounds include other inhibitors of base excision repair enzymes, but SU0268 stands out due to its non-toxicity in human cell lines and its ability to bind the enzyme both in the absence and presence of DNA. Other similar compounds include tetrahydroquinoline derivatives and amidobiphenyl compounds .
Properties
IUPAC Name |
3-[4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c27-25(30)21-4-1-3-20(15-21)17-9-12-23(13-10-17)34(32,33)28-22-11-8-18-5-2-14-29(24(18)16-22)26(31)19-6-7-19/h1,3-4,8-13,15-16,19,28H,2,5-7,14H2,(H2,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGNCZLDTJOSFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)N)N(C1)C(=O)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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